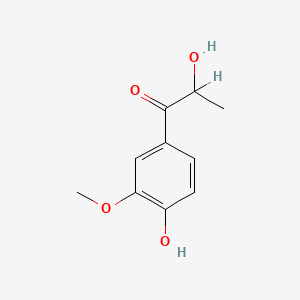

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADGCRVOLDLTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942495 | |

| Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2034-61-9 | |

| Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 2,4'-dihydroxy-3'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Method

This is the most prevalent method for synthesizing this compound:

Reactants : Vanillin (4-hydroxy-3-methoxybenzaldehyde) and acetone.

Conditions : The reaction is typically conducted under basic conditions, often using sodium hydroxide or potassium hydroxide as a catalyst.

-

- Formation of Aldol : Vanillin reacts with acetone to form a β-hydroxy ketone intermediate through an aldol addition.

- Dehydration : The intermediate undergoes dehydration to yield the final product, this compound.

The overall reaction can be summarized as follows:

$$

\text{Vanillin} + \text{Acetone} \xrightarrow{\text{Base}} \text{this compound}

$$

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors that optimize reaction conditions for improved yield and purity:

Catalysts : Use of specific catalysts can enhance the reaction rate and selectivity.

Purification Techniques : Advanced purification methods such as recrystallization and chromatography are employed to isolate the desired product efficiently.

Chemical Reactions Analysis

The synthesized compound can undergo various chemical transformations, which are crucial for its applications in research and industry.

Types of Reactions

Oxidation : Can be oxidized to form quinones or carboxylic acids.

Reduction : The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution Reactions : The aromatic ring may participate in electrophilic substitution reactions (e.g., nitration, sulfonation).

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or neutral conditions |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Anhydrous conditions |

| Substitution | Sulfuric acid, Aluminum chloride | Acidic medium |

Research Findings and Applications

The compound has been extensively studied for its various biological activities:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing lipid peroxidation in vitro.

Anti-inflammatory Effects

It has shown potential in inhibiting pro-inflammatory mediators like nitric oxide and prostaglandins, making it a candidate for therapeutic applications in inflammatory diseases.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid or aluminum chloride.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Alcohols.

Substitution: Nitro, sulfo, and halo derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Properties

Studies have shown that derivatives of this compound can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs. For instance, the inhibition of cyclooxygenase enzymes (COX) has been observed, which could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several pathogens, including bacteria and fungi. This property suggests its potential use in developing new antimicrobial agents or preservatives in food and pharmaceuticals .

High-Performance Liquid Chromatography (HPLC)

This compound can be effectively analyzed using HPLC techniques. The method involves using reverse-phase columns like Newcrom R1, which allows for the separation and quantification of this compound in various samples. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility .

Mass Spectrometry

Mass spectrometry techniques have been employed to analyze the compound's structure and purity. This approach is crucial for pharmacokinetic studies, where understanding the compound's behavior in biological systems is essential .

Plant Growth Regulation

Research indicates that derivatives of this compound can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stresses in crops, thus contributing to agricultural productivity .

Pest Control

The compound has shown potential as a natural pesticide due to its antimicrobial properties, which can protect plants from various pests and diseases without the harmful effects associated with synthetic pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups enable it to participate in hydrogen bonding and electron-donating interactions, which can modulate the activity of enzymes and receptors. Additionally, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress, thereby exerting protective effects on cells and tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(4-Methoxyphenyl)propan-1-one (1a)

- Structure : Lacks the C2 hydroxyl and aromatic 3-methoxy groups.

- Synthesis : Prepared via a general procedure involving flash chromatography, yielding a pale yellow oil (73% yield) .

- Key Difference : Reduced polarity due to absence of hydroxyl groups, leading to lower boiling point and altered solubility.

3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one

- Structure: Features an additional 2-methoxyphenoxy substituent at C2.

- Properties: Higher molecular weight (302.32 g/mol) and increased steric hindrance due to the phenoxy group, likely reducing enzymatic accessibility compared to the target compound .

1-Hydroxy-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)propan-2-one

Structural Isomers and Derivatives

1-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone (Ketol VI)

- Structure : Isomeric form with hydroxyl at C1 and ketone at C2.

- Synthesis : Produced via catalytic hydrogenation of 1-(4-hydroxy-3-methoxyphenyl)-1,2-propanedione (G-diketone).

- Significance : Serves as a lignin hydrolysis product, though less enzymatically active than this compound in N. aromaticivorans systems .

Threo- and Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol

- Structure : Diol derivatives with dual aromatic rings.

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 196.20 | 96–98 | 369.6 | C1 ketone, C2 hydroxyl, aryl-OH/methoxy |

| 1-(4-Methoxyphenyl)propan-1-one | 164.20 | N/A (oil) | ~300 (est.) | C1 ketone, aryl-methoxy |

| Threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol | 348.34 | N/A | N/A | Diol, dual aryl-OH/methoxy |

| 3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one | 302.32 | N/A | N/A | C1 ketone, C3 hydroxyl, phenoxy |

Biological Activity

2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, also known as 4-hydroxy-3-methoxyphenyl compound, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer activities, supported by various research findings.

- Chemical Formula: C10H12O4

- Molecular Weight: 196.20 g/mol

- IUPAC Name: this compound

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

Key Findings:

- A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro, suggesting its potential as a natural antioxidant agent .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been extensively studied. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Mechanism of Action:

- The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes involved in the inflammatory response .

Case Studies:

- In an experiment involving carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been highlighted in several research articles.

Research Insights:

- In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, by modulating signaling pathways associated with cell survival and apoptosis .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Synthesis Methods and Byproducts

Basic: How is structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) is the primary method. Key spectral features include:

- ¹H NMR : A singlet for the methoxy group (~δ 3.85 ppm), a doublet for the aromatic protons (δ 6.7–7.2 ppm), and a multiplet for the hydroxyl and keto groups.

- ¹³C NMR : Distinct signals for the carbonyl carbon (~δ 210 ppm) and methoxy carbon (~δ 56 ppm).

Comparative analysis with literature data (e.g., Baderschneider et al., 2001) confirms identity .

Q. Table 2: NMR Data Comparison

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 3.85 | Singlet | |

| Aromatic C-OH | 6.8–7.1 | Doublet | |

| Carbonyl (C=O) | 210 | - |

Advanced: What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

Methodological Answer:

Byproducts arise from competing reduction pathways. For example:

- Over-reduction : Prolonged catalytic hydrogenation reduces the keto group to a secondary alcohol, forming 2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (V).

- Oxidative cleavage : Under acidic conditions, the diketone precursor (II) may undergo cleavage, yielding vanillic acid.

Mechanistic studies using deuterated solvents or kinetic isotope effects can elucidate these pathways .

Advanced: How do enzymatic systems interact with this compound, and what are the implications for biodegradation studies?

Methodological Answer:

β-Etherase enzymes, such as those in Sphingomonas paucimobilis, catalyze the cleavage of lignin-derived analogs like guaiacylglycerol-β-guaiacyl ether. While direct evidence for this compound is limited, structural analogs undergo hydroxylation and ether bond cleavage. Experimental setups using LC-MS or isotopic labeling can track degradation products .

Advanced: How can researchers resolve contradictions in reported spectral data or synthetic yields?

Methodological Answer:

Discrepancies often stem from:

- Purity of precursors : Impurities in 1-(4-hydroxy-3-methoxyphenyl)-1,2-propanedione (II) affect reaction outcomes.

- Analytical calibration : Variations in NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) shift peaks.

Standardized protocols (e.g., USP guidelines) and inter-laboratory validation mitigate these issues .

Basic: What natural sources or biological systems produce this compound?

Methodological Answer:

The compound is identified in Miliusa velutina stems and Riesling wine. Extraction involves methanol/water solvent systems, followed by column chromatography (e.g., silica gel, Sephadex LH-20). Biological roles may include lignin degradation intermediates or plant defense metabolites .

Advanced: What strategies improve stability during storage or experimental use?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.